Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with tert-butyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for di-tert-butyl bicyclo[11The production involves standard organic synthesis techniques and requires specialized equipment to handle the reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amine derivatives .
Scientific Research Applications
Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate involves its interaction with specific molecular targets. The compound’s rigid three-dimensional structure allows it to mimic the geometry of phenyl rings, making it a useful bioisostere in drug design . It interacts with various enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[1.1.1]pentane-1,3-dicarboxamide
- 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile
- 1-Iodo-3-methylbicyclo[1.1.1]pentane
Uniqueness
Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate is unique due to its tert-butyl groups, which enhance its stability and solubility compared to other bicyclo[1.1.1]pentane derivatives . This makes it particularly valuable in drug development and material science .
Properties
IUPAC Name |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-12(2,3)20-10(18)16-14-7-15(8-14,9-14)17-11(19)21-13(4,5)6/h7-9H2,1-6H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMNYFJKJLSKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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